molecular formula C18H15N5O2 B5794688 6-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B5794688
M. Wt: 333.3 g/mol
InChI Key: VODBSPIRNSEEST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar triazine-based compounds has been documented, involving multistep processes. These methods may include the condensation of appropriate precursors under specific conditions to introduce the benzofuran and methoxyphenyl moieties into the triazine framework. These procedures are crucial for the compound's assembly and dictate its purity and yield (Abdelhamid et al., 2012).

Molecular Structure Analysis

The molecular structure of triazine derivatives has been extensively studied. These analyses include X-ray diffraction studies, which provide detailed insights into the molecular arrangement, bond lengths, angles, and the overall geometry of the compound. Such structural elucidations help in understanding the compound's chemical behavior and interaction capabilities (Sangeetha et al., 2018).

Chemical Reactions and Properties

Triazine compounds are known for their reactive sites, which can engage in various chemical reactions. These include nucleophilic substitutions and addition reactions that are fundamental in modifying the triazine core for different applications. The chemical properties are significantly influenced by the substituents on the triazine ring, affecting its electron distribution and reactivity (El Massry et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for potential uses in fields such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

6-(1-benzofuran-2-yl)-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-24-13-8-6-12(7-9-13)20-18-22-16(21-17(19)23-18)15-10-11-4-2-3-5-14(11)25-15/h2-10H,1H3,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODBSPIRNSEEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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